molecular formula C11H14O2 B140339 2-(4-Ethylphenyl)propanoic acid CAS No. 3585-52-2

2-(4-Ethylphenyl)propanoic acid

Cat. No. B140339
CAS RN: 3585-52-2
M. Wt: 178.23 g/mol
InChI Key: VGMCZELQCNPMQV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)propanoic acid is a chemical compound that belongs to the family of phenylpropanoic acids. It is structurally related to ibuprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound consists of a propanoic acid backbone with an ethyl-substituted phenyl group. While the provided papers do not directly discuss 2-(4-Ethylphenyl)propanoic acid, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of key functional groups and the attachment of aromatic rings to a propanoic acid backbone. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and further reactions . This suggests that a similar approach could be used for synthesizing 2-(4-Ethylphenyl)propanoic acid, starting with an appropriate substituted phenylacetic acid and modifying the side chain accordingly.

Molecular Structure Analysis

The molecular structure of phenylpropanoic acids is characterized by the presence of aromatic interactions and possible intramolecular hydrogen bonding. For example, the crystal structure of a related compound is stabilized through intramolecular N-H⋯O and O-H⋯O interactions . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Phenylpropanoic acids can undergo various chemical reactions, including decarboxylation and enantioseparation. The asymmetric decarboxylation of a related compound, 2-ethyl-2-(4-methylphenyl)-propane-1,3-dioic acid, was studied in cholesteric liquid crystals . Enantioseparation of isomeric 2-(methylphenyl)propanoic acids has been achieved using countercurrent chromatography, indicating that chiral separation techniques could be applicable to 2-(4-Ethylphenyl)propanoic acid as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropanoic acids can be deduced from their molecular structure and intermolecular interactions. The presence of substituents on the phenyl ring can affect the compound's solubility, boiling point, and melting point. For example, the inclusion complexes of 2-(methylphenyl)propanoic acids with cyclodextrins have been studied, showing that substituent positions significantly affect enantiorecognition . This suggests that the physical properties of 2-(4-Ethylphenyl)propanoic acid could also be influenced by the ethyl group's position on the phenyl ring.

Scientific Research Applications

Chemical Structure and Synthesis

2-(4-Ethylphenyl)propanoic acid, while not directly studied, has close structural analogs that have been extensively researched. For example, the synthesis of 2-(4-methylphenyl)propanoic acid, a structurally similar compound, was achieved through the rearrangement of ketalization using zinc acetate and cuprous chloride as catalysts, indicating the potential for similar synthetic approaches for 2-(4-Ethylphenyl)propanoic acid (He Chong-heng, 2010).

Biocatalysis and Enantioselectivity

In biocatalysis, the enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate, another compound resembling 2-(4-Ethylphenyl)propanoic acid, was developed for large-scale production, highlighting the relevance of enantioselectivity in the synthesis of such compounds (H. Deussen et al., 2003).

Potential Pharmacological Properties

Various derivatives of closely related compounds, like β-Aroylpropionic acid based 1,3,4-Oxadiazoles, have been synthesized and evaluated for their anti-inflammatory and antibacterial properties, suggesting potential pharmacological applications for 2-(4-Ethylphenyl)propanoic acid and its derivatives (A. Husain et al., 2009).

Material Science and Industrial Applications

In the field of materials science, phloretic acid, closely related to 2-(4-Ethylphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in polymer chemistry and material science (Acerina Trejo-Machin et al., 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, methods for the determination of chiral aryloxypropionate herbicides in both free acid and ester forms have been explored. This could be relevant for the analysis of 2-(4-Ethylphenyl)propanoic acid in environmental samples (B. Blessington et al., 1989).

Safety And Hazards

Safety information for “2-(4-Ethylphenyl)propanoic acid” indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMCZELQCNPMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)propanoic acid

CAS RN

3585-52-2
Record name 2-(4-Ethylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-ethylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-ETHYLPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM57OUE60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixed solvent of dried 1-methylpyrrolidine (6.0 ml.) and triethylamine (10.0 ml.) were added potassium tertiary-butoxide (11.7 g., 104 mmoles), 4.15 ml. 1,4-diethylbenzene (3.60 g. 26.8 mmoles). The flask was flushed with nitrogen, and the reaction mixture was stirred in an ice-water bath for 15 minutes. n-Butyllithium (2.50M.) (8.0 ml, 20.0 mmoles) was charged dropwise into the flask over a period of 10 minutes. A red suspension developed upon additions of n-butyllithium. The mixture was stirred for 5 hours under ice-water cooling. After completion of the reaction, the reaction mixture was carbonated with 200 ml. of dry-ice inside a dry-box under a nitrogen atmosphere. The resulting white solid mass was then hydrolyzed with water (3 ml.) on the next morning. After removal of all volatile components under vacuum, the solid paste was dissolved in water and washed with pentane. The aqueous layer was acidified with dilute hydrochloric acid and extracted with ether. The combined ether extracts were dried over sodium sulfate, filtered and concentrated to afford 4-ethylphenylpropionic acid (2.76 g., 15.5 moles), corresponding to a yield of 77.5% based on n-butyllithium.
Quantity
6 mL
Type
reactant
Reaction Step One
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11.7 g
Type
reactant
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10 mL
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solvent
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3.6 g
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8 mL
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0 (± 1) mol
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0 (± 1) mol
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Quantity
3 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Kalafut, R Kučera, J Klimeš, J Sochor - Journal of pharmaceutical and …, 2009 - Elsevier
3-[4-(2-Methylpropyl)phenyl]propanoic acid has been introduced as impurity F to the European Pharmacopoeia in its Supplement 4.2. In contrast to other impurities, which are evaluated …
Number of citations: 13 www.sciencedirect.com
F Faigl, M Schlosser - Tetrahedron letters, 1991 - Elsevier
A one-pot reaction sequence consisting of three consecutive metalation and electrophilic substitution stages leads to 2-(4-isobutylphenyl)propanoic acid with 52% over-all yield. A …
Number of citations: 45 www.sciencedirect.com
HK Sarılmışer, NO Özçelik, BÖ Arslan, M Gökalp… - J. Chem. Metrol, 2017 - acgpubs.org
A simple, rapid, sensitive, robust, stability-indicating HPLC analytical protocol was developed and validated for the analysis of Ibuprofen, Pseudoephedrine Hydrochloride, and …
Number of citations: 6 www.acgpubs.org
O Welchinska, R Meleshko, V Shevchuk - 2023 - ir.librarynmu.com
Збірник містить матеріали ІV Науково-практичної конференції з міжнародною участю, до 20-річчя кафедри фармакогнозії та ботаніки Національного медичного університету …
Number of citations: 0 ir.librarynmu.com
G Zhao, J Ding, J Ren, Q Zhao, Q Gao, K Wang… - Chemical Engineering …, 2022 - Elsevier
A novel Fe-modified gC 3 N 4 with rich N vacancies (NVs) under N 2 calcination was developed to active sulfite for the efficient removal of contaminants and bacterial inactivation under …
Number of citations: 27 www.sciencedirect.com
RV Kumar, VU Rao, N Kumar, BV Subbaiah - Scientia pharmaceutica, 2015 - mdpi.com
A novel, stability-indicating, reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method was developed for the determination of pure drotaverine hydrochloride and …
Number of citations: 8 www.mdpi.com
FF Farias - 2020 - teses.usp.br
A indústria farmacêutica, os laboratórios públicos e os privados de análises em medicamentos têm se mobilizado para atender a norma RDC Nº 53/2015 da ANVISA, que estabelece …
Number of citations: 4 www.teses.usp.br

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